molecular formula C15H18N2O3S B12719959 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- CAS No. 284681-76-1

4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)-

Cat. No.: B12719959
CAS No.: 284681-76-1
M. Wt: 306.4 g/mol
InChI Key: QOKPKLLNWDSGKL-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- is a complex organic compound with a unique structure that combines a pyrimidinone core with a methoxyphenyl thioether and a methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Thioether: This step involves the nucleophilic substitution of a halogenated pyrimidinone derivative with 4-methoxyphenyl thiol in the presence of a base such as sodium hydride.

    Attachment of the Methylpropoxy Group: This can be done through an etherification reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These potential activities make it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. For example, its ability to interact with specific biological targets could be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl thioether and methylpropoxy groups could play a role in binding to the target, while the pyrimidinone core may be involved in the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)-
  • 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-ethylpropoxy)-
  • 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylbutoxy)-

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2-((4-methoxyphenyl)thio)-6-(1-methylpropoxy)- lies in its specific combination of functional groups, which may impart unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to the presence of the methylpropoxy group.

Properties

CAS No.

284681-76-1

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-butan-2-yloxy-2-(4-methoxyphenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O3S/c1-4-10(2)20-14-9-13(18)16-15(17-14)21-12-7-5-11(19-3)6-8-12/h5-10H,4H2,1-3H3,(H,16,17,18)

InChI Key

QOKPKLLNWDSGKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)OC

Origin of Product

United States

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